2,2-Dimethyl-3-octanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-6-7-8-9(11)10(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIWNYAWODSERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-72-6 | |

| Record name | 3-Octanol, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol,2-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Spectroscopic Guide to 2,2-Dimethyl-3-octanol: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-dimethyl-3-octanol (CAS No. 19841-72-6). Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively confirm the molecular structure of this secondary alcohol. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by references to established chemical literature and databases.

Introduction

2,2-Dimethyl-3-octanol is a C10 aliphatic alcohol with a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. Accurate characterization of such molecules is a cornerstone of chemical research and development, ensuring purity, confirming identity, and providing insights into molecular conformation and electronic environments. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed rationale for the assignment of spectral features and demonstrating how these techniques synergistically provide an unambiguous structural determination.

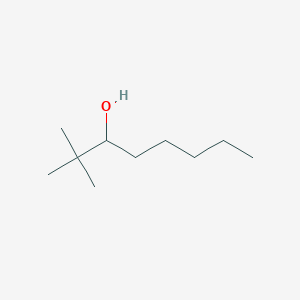

Molecular Structure and Spectroscopic Correlation

The structural formula of 2,2-dimethyl-3-octanol is presented below. The numbering of the carbon atoms is provided to facilitate the discussion of the NMR and MS data.

Figure 1: Structure of 2,2-dimethyl-3-octanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the analysis of both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, is employed.

Sample Preparation:

-

A sample of 2,2-dimethyl-3-octanol (approximately 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are acquired at 400 MHz. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 64 scans are typically co-added.

-

¹³C NMR: Spectra are acquired at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are used. Typically, 1024 scans are accumulated.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2,2-dimethyl-3-octanol is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are presented in Table 1. These predictions are based on established chemical shift values and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data for 2,2-dimethyl-3-octanol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.30 | dd | 1H | H-3 | The proton on the carbon bearing the hydroxyl group is expected to be deshielded and appear as a doublet of doublets due to coupling with the adjacent CH₂ group. |

| ~1.60 | m | 1H | OH | The hydroxyl proton typically appears as a broad singlet, but its chemical shift and multiplicity can vary with concentration and temperature due to hydrogen bonding. It can also exchange with trace amounts of D₂O. |

| ~1.50 - 1.30 | m | 8H | H-4, H-5, H-6, H-7 | The methylene protons of the octyl chain will appear as a complex multiplet in the aliphatic region. |

| ~0.92 | s | 9H | H-1, H-9, H-10 | The nine protons of the sterically hindered and magnetically equivalent methyl groups of the tert-butyl group will appear as a sharp singlet.[1] |

| ~0.88 | t | 3H | H-8 | The terminal methyl group of the octyl chain will appear as a triplet due to coupling with the adjacent CH₂ group. |

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. The predicted chemical shifts for 2,2-dimethyl-3-octanol are listed in Table 2.

Table 2: Predicted ¹³C NMR Data for 2,2-dimethyl-3-octanol in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~80.0 | C-3 | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded. |

| ~35.0 | C-2 | The quaternary carbon of the tert-butyl group. |

| ~32.0 | C-4 | Methylene carbon adjacent to the carbinol carbon. |

| ~29.5 | C-5, C-6 | Methylene carbons in the middle of the octyl chain. |

| ~26.5 | C-1, C-9, C-10 | The three equivalent methyl carbons of the tert-butyl group. |

| ~22.6 | C-7 | Methylene carbon beta to the terminal methyl group. |

| ~14.1 | C-8 | The terminal methyl carbon of the octyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2-dimethyl-3-octanol is expected to show characteristic absorption bands for the hydroxyl and alkyl groups.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, is used.

Sample Preparation: A small drop of neat 2,2-dimethyl-3-octanol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

The key absorption bands observed in the IR spectrum of 2,2-dimethyl-3-octanol are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for 2,2-dimethyl-3-octanol

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Broad, Strong | O-H stretch | The broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group in an alcohol. |

| 2955-2850 | Strong | C-H stretch | These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups of the alkyl chain and the tert-butyl group. |

| ~1465 | Medium | C-H bend | Corresponds to the scissoring and bending vibrations of the methylene and methyl groups. |

| ~1365 | Medium | C-H bend | This is a characteristic bending vibration for the tert-butyl group. |

| ~1100 | Strong | C-O stretch | The strong absorption in this region is indicative of the C-O single bond stretching vibration in a secondary alcohol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD), is used.

Sample Introduction: A dilute solution of 2,2-dimethyl-3-octanol in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from the solvent. The analyte then enters the mass spectrometer.

Ionization and Analysis:

-

Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Mass Spectral Data and Interpretation

The mass spectrum of 2,2-dimethyl-3-octanol (molecular weight: 158.28 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The most prominent peaks from the NIST Mass Spectrometry Data Center are at m/z 83, 55, and 41.[1] A plausible fragmentation pathway is outlined below.

Figure 2: Proposed key fragmentation pathways for 2,2-dimethyl-3-octanol in EI-MS.

Table 4: Major Fragment Ions in the Mass Spectrum of 2,2-dimethyl-3-octanol

| m/z | Proposed Fragment | Rationale |

| 158 | [C₁₀H₂₂O]⁺˙ | Molecular ion (M⁺). Its presence, even at low intensity, confirms the molecular weight. |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 101 | [M - C₄H₉]⁺ | α-cleavage with loss of the tert-butyl radical, a common fragmentation for neopentyl-type structures. |

| 87 | [CH(OH)C(CH₃)₃]⁺ | α-cleavage with loss of the pentyl radical. |

| 83 | [C₆H₁₁]⁺ | Likely formed after dehydration (loss of H₂O, M-18) followed by rearrangement and fragmentation. This is a major observed peak.[1] |

| 57 | [C₄H₉]⁺ | The stable tert-butyl cation, formed by cleavage of the C2-C3 bond. This is often a base peak for compounds containing a tert-butyl group. |

| 55 | [C₄H₇]⁺ | A common fragment in aliphatic compounds, likely arising from further fragmentation of larger ions. This is a major observed peak.[1] |

| 41 | [C₃H₅]⁺ | The allyl cation, another common and stable carbocation observed in the fragmentation of aliphatic molecules. This is a major observed peak.[1] |

Conclusion

The collective analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a coherent and self-validating structural elucidation of 2,2-dimethyl-3-octanol. The NMR spectra define the carbon-hydrogen framework, identifying the distinct proton and carbon environments, including the characteristic tert-butyl group and the secondary alcohol moiety. The IR spectrum confirms the presence of the hydroxyl and alkyl functional groups. Finally, the mass spectrum corroborates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the formation of a stable tert-butyl cation. This comprehensive spectroscopic guide serves as a valuable resource for the unambiguous identification and characterization of 2,2-dimethyl-3-octanol in various scientific and industrial applications.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140618, 2,2-Dimethyl-3-octanol. Retrieved from [Link].

-

NIST Chemistry WebBook. (n.d.). 3-Octanol, 2,2-dimethyl-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,2-Dimethyl-3-octanol (CAS 19841-72-6)

Executive Summary

In the landscape of drug development and synthetic chemistry, aliphatic alcohols are frequently utilized as solvents, chiral auxiliaries, and lipophilic modifiers. 2,2-Dimethyl-3-octanol (CAS 19841-72-6) is a highly branched, saturated secondary alcohol characterized by an adjacent tert-butyl group[1]. This specific structural motif imparts unique physicochemical properties, notably extreme steric hindrance around the hydroxyl nucleophile and high lipophilicity[2]. This whitepaper provides an in-depth analysis of its physical constants, safety profile, and a field-proven methodology for utilizing this compound as a steric shield in prodrug formulation.

Structural and Physicochemical Profiling

Understanding the thermodynamic and physical constants of 2,2-Dimethyl-3-octanol is critical for predicting its behavior in both synthetic reactions and biological systems. The presence of the bulky 2,2-dimethyl group significantly reduces the van der Waals surface area compared to linear decanol isomers, subtly lowering its boiling point while maintaining a high partition coefficient[2].

Table 1: Physical and Thermodynamic Constants

| Property | Value | Unit | Causality / Implication in Research |

| Molecular Weight | 158.28 | g/mol | Standard mass for a C10 saturated alcohol[1]. |

| Formula | C10H22O | - | Highly saturated backbone ensures oxidative stability[1]. |

| Boiling Point (Tboil) | 516.71 | K | High boiling point allows for use in high-temperature reflux reactions without significant evaporative loss[2]. |

| Critical Temp (Tc) | 686.53 | K | Defines the phase boundary for supercritical fluid applications[2]. |

| LogP (Octanol/Water) | 2.974 | - | Moderate-to-high lipophilicity. Ideal for crossing lipid bilayers when conjugated to polar active pharmaceutical ingredients (APIs)[2]. |

| Water Solubility (Log10WS) | -3.14 | mol/L | Highly hydrophobic. Requires co-solvents (e.g., DMSO, Tween-80) for in vitro aqueous assays[2]. |

| Enthalpy of Vaporization | 52.85 | kJ/mol | Indicates strong intermolecular hydrogen bonding despite steric branching[2]. |

Safety, Handling, and Environmental Impact

As a Senior Application Scientist, establishing a self-validating safety protocol is paramount before integrating any novel chemical into a laboratory workflow. Based on the Safety Data Sheet (SDS) provided by Thermo Fisher Scientific, 2,2-Dimethyl-3-octanol presents a highly favorable safety profile[3].

-

Hazard Classification: The compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS)[3]. It does not possess known or suspected endocrine-disrupting properties[3].

-

Handling & PPE: While no specialized protective equipment is mandated under normal conditions, standard laboratory practices—including the use of nitrile gloves, safety goggles, and adequate ventilation—must be maintained to prevent mild mechanical irritation[3].

-

Environmental Fate: Due to its low water solubility (Log10WS of -3.14), the substance is highly unlikely to mobilize in soil or penetrate groundwater systems[2][3]. Spills can be safely managed with standard lipophilic absorbents[3].

Application in Drug Development: Steric Shielding in Prodrugs

A major challenge in drug development is the rapid in vivo degradation of carboxylic acid-containing drugs by plasma esterases. By conjugating the API with 2,2-Dimethyl-3-octanol, researchers can synthesize a highly lipophilic prodrug.

The Mechanistic Causality: The tert-butyl group positioned directly adjacent to the ester bond creates a dense "steric shield." This physical bulk prevents the catalytic triad of plasma esterases from accessing the carbonyl carbon, thereby drastically slowing down the hydrolysis rate and extending the drug's systemic half-life.

Figure 1: Pharmacokinetic pathway of a sterically hindered prodrug resisting enzymatic cleavage.

Experimental Protocol: Steglich Esterification

Standard Fischer esterification fails with 2,2-Dimethyl-3-octanol due to the extreme steric hindrance of the secondary hydroxyl group. To overcome this, a DMAP-catalyzed Steglich esterification must be employed. This protocol is designed as a self-validating system: the precipitation of the byproduct acts as a visual confirmation of reaction progress.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 equivalent of the carboxylic acid API and 1.2 equivalents of 2,2-Dimethyl-3-octanol in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

-

Causality: Anhydrous conditions are strictly required to prevent ambient moisture from hydrolyzing the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.

-

-

Activation: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) followed by 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

-

Causality: Because the tert-butyl group makes the alcohol a poor nucleophile, DMAP is introduced as an acyl transfer catalyst. It reacts with the O-acylisourea to form a hyper-reactive N-acylpyridinium intermediate, which is electrophilic enough to overcome the steric barrier of the alcohol.

-

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 24 hours. Monitor the consumption of the API via LC-MS.

-

Causality: The extended 24-hour timeframe compensates for the inherently slow kinetics induced by the C3 steric bulk.

-

-

Workup and Validation: Filter the reaction mixture through a Celite pad to remove the white precipitate.

-

Causality: The coupling agent DCC converts into dicyclohexylurea (DCU), which is highly insoluble in DCM. The formation of this precipitate drives the reaction forward thermodynamically and serves as a visual validation that activation has occurred.

-

-

Purification: Wash the filtrate sequentially with saturated aqueous NaHCO3 (to remove unreacted acid) and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the hindered prodrug via silica gel column chromatography.

Figure 2: Workflow for DMAP-catalyzed Steglich esterification of hindered alcohols.

References

- Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6). Cheméo.

- 3-Octanol, 2,2-dimethyl-. NIST Chemistry WebBook.

- SAFETY DATA SHEET - 2,2-Dimethyl-3-octanol. Thermo Fisher Scientific.

- 3-Octanol, 2,2-dimethyl- | CID 140618. PubChem.

Sources

An In-Depth Technical Guide to the Chirality and Stereoisomers of 2,2-dimethyl-3-octanol

Executive Summary

In the landscape of pharmaceutical development and molecular biology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the chirality and stereoisomers of 2,2-dimethyl-3-octanol, a secondary alcohol with a single stereocenter. We will delve into the fundamental principles of its stereochemistry, methods for assigning absolute configuration, and detailed protocols for the analytical separation and characterization of its enantiomers. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.

Introduction to Chirality and Stereoisomerism

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents. This carbon atom is referred to as a chiral center or stereocenter.

-

Enantiomers : These are pairs of stereoisomers that are mirror images of each other. They have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, but they rotate plane-polarized light in equal and opposite directions.

-

Diastereomers : These are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical properties.

-

The Cahn-Ingold-Prelog (CIP) Priority Rules : This is a systematic method for assigning the absolute configuration of a stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). The groups attached to the chiral center are ranked based on atomic number, and the molecule is oriented so that the lowest-priority group points away from the viewer.

-

Significance in Pharmacology : The differential biological activity of enantiomers is a critical consideration in drug development. One enantiomer may be therapeutically active, while the other may be inactive or, in some cases, responsible for adverse effects.

Molecular Analysis of 2,2-dimethyl-3-octanol

Chemical Structure and Identification of the Chiral Center

2,2-dimethyl-3-octanol is a secondary alcohol with the molecular formula C10H22O.[1][2][3] Its structure consists of an eight-carbon chain (octane) with a hydroxyl (-OH) group on the third carbon and two methyl groups on the second carbon.

The chiral center in 2,2-dimethyl-3-octanol is the carbon atom at the C-3 position. This carbon is bonded to four different groups:

-

A hydrogen atom (-H)

-

A hydroxyl group (-OH)

-

A tert-butyl group (-C(CH3)3)

-

A pentyl group (-CH2CH2CH2CH2CH3)

Assignment of R/S Configuration

To assign the absolute configuration of the enantiomers of 2,2-dimethyl-3-octanol, we apply the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priorities : The atoms directly attached to the chiral center (C-3) are ranked by atomic number:

-

Oxygen (in -OH): Highest priority (1)

-

Carbon (in the tert-butyl group): Second priority (2)

-

Carbon (in the pentyl group): Third priority (3)

-

Hydrogen (-H): Lowest priority (4)

-

-

Orient the Molecule : The molecule is oriented in three-dimensional space so that the lowest-priority group (hydrogen) is pointing away from the observer.

-

Determine the Configuration :

-

If the sequence of priorities from 1 to 3 proceeds in a clockwise direction, the configuration is assigned as (R) .

-

If the sequence of priorities from 1 to 3 proceeds in a counter-clockwise direction, the configuration is assigned as (S) .

-

Physicochemical Properties of 2,2-dimethyl-3-octanol

The following table summarizes key physicochemical properties of 2,2-dimethyl-3-octanol. Note that while enantiomers share most physical properties, their optical rotation will be equal in magnitude but opposite in direction.

| Property | Value | Source |

| Molecular Formula | C10H22O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][3][4] |

| CAS Number | 19841-72-6 | [1][4][5] |

| IUPAC Name | 2,2-dimethyloctan-3-ol | [5] |

| Predicted pKa | 15.44 ± 0.20 | [1] |

Experimental Determination and Separation of Stereoisomers

The separation and analysis of enantiomers require chiral environments. This can be achieved through various analytical techniques.

Polarimetry

Principle of Optical Activity: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity. Enantiomers will rotate the light by equal amounts but in opposite directions. A polarimeter is used to measure this rotation.

Protocol: Measurement of Specific Rotation

-

Sample Preparation: Prepare a solution of known concentration of the 2,2-dimethyl-3-octanol sample in a suitable achiral solvent (e.g., ethanol).

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.

-

Sample Measurement: Fill the cell with the sample solution and measure the observed rotation (α).

-

Calculation of Specific Rotation ([α]): [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Chiral Chromatography (GC & HPLC)

Chiral chromatography is a powerful technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the chiral separation of alcohols.[7][8]

Protocol: Enantioselective Gas Chromatography (GC) Method

-

Column Selection: A cyclodextrin-based chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase, is often effective for separating chiral alcohols.[7]

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Sample Preparation: Dilute the 2,2-dimethyl-3-octanol sample in a volatile solvent like hexane or isopropanol to a concentration of approximately 1 mg/mL.[7]

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: The two enantiomers will elute at different retention times, allowing for their quantification.

Caption: Experimental workflow for the chiral GC separation of 2,2-dimethyl-3-octanol.

Spectroscopic Methods (NMR) with Chiral Derivatizing Agents

Principle: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by reacting the racemic alcohol with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[9] These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess.

Protocol: NMR Analysis using a Chiral Derivatizing Agent (e.g., Mosher's Acid)

-

Derivatization: React the racemic 2,2-dimethyl-3-octanol with an enantiomerically pure CDA, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a base (e.g., pyridine). This will form diastereomeric Mosher's esters.

-

Sample Preparation: Purify the resulting diastereomeric esters and dissolve them in a deuterated solvent (e.g., CDCl3).

-

NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.

-

Spectral Analysis: The signals corresponding to specific protons (or the CF3 group) in the two diastereomers will appear at different chemical shifts. By integrating these distinct signals, the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol, can be accurately determined.

Strategies for Obtaining Single Enantiomers

In drug development, it is often necessary to synthesize or isolate a single enantiomer of a chiral compound.

-

Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other.[10]

-

Chiral Resolution: This is the process of separating a racemic mixture into its individual enantiomers. This can be achieved by:

-

Classical Resolution: Reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography.

-

Enzymatic Resolution: Using enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Preparative Chiral Chromatography: Scaling up the analytical chiral chromatography methods described earlier to isolate larger quantities of each enantiomer.[11]

-

Caption: Decision workflow for obtaining enantiomerically pure 2,2-dimethyl-3-octanol.

Conclusion and Future Perspectives

The stereochemical characterization of 2,2-dimethyl-3-octanol is a critical step in understanding its potential applications, particularly in fields where stereoisomerism dictates biological activity. This guide has outlined the fundamental principles of its chirality and provided detailed, actionable protocols for the separation and analysis of its enantiomers using polarimetry, chiral chromatography, and NMR spectroscopy. The choice of methodology will depend on the specific research goals, available instrumentation, and the required scale of separation. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and fine chemical industries, the robust and reliable application of these analytical and preparative techniques will remain indispensable.

References

-

ResearchGate. (n.d.). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids | Request PDF. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2,2-DIMETHYL-3-OCTANOL 19841-72-6 wiki. Retrieved from [Link]

-

PubChem. (n.d.). 3-Octanol, 2,2-dimethyl-. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

University of Bath's research portal. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 3-Octanol, 2,2-dimethyl-. Retrieved from [Link]

-

MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

-

NIST. (n.d.). 3-Octanol, 2,2-dimethyl-. Retrieved from [Link]

-

PMC. (2023, September 26). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Retrieved from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Octanol, 2,2-dimethyl- [webbook.nist.gov]

- 5. 3-Octanol, 2,2-dimethyl- [webbook.nist.gov]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

literature review of 2,2-dimethyl-3-octanol synthesis

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-octanol

Introduction

2,2-Dimethyl-3-octanol is a secondary alcohol characterized by a sterically hindered neopentyl group adjacent to the hydroxyl-bearing carbon. Its molecular formula is C10H22O, with a molecular weight of approximately 158.28 g/mol [1][2]. This structure presents unique challenges and considerations in its chemical synthesis and purification. This guide provides a comprehensive review of the primary synthetic methodologies for obtaining 2,2-dimethyl-3-octanol, complete with detailed experimental protocols, mechanistic insights, and characterization data. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-dimethyl-3-octanol is presented below.

| Property | Value | Source |

| CAS Number | 19841-72-6 | [1][2] |

| Molecular Formula | C10H22O | [1][2] |

| Molecular Weight | 158.2811 g/mol | [2] |

| IUPAC Name | 2,2-dimethyloctan-3-ol | |

| Boiling Point (Predicted) | 516.71 K (243.56 °C) | [3] |

| logP (Octanol/Water) | 2.974 | [3] |

Primary Synthetic Route: Grignard Reaction

The most direct and common approach for the synthesis of 2,2-dimethyl-3-octanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound[4]. For the synthesis of 2,2-dimethyl-3-octanol, this involves the reaction of pentylmagnesium bromide with the sterically hindered aldehyde, pivalaldehyde (2,2-dimethylpropanal).

The causality behind this choice of reactants is the retrosynthetic disconnection of the target molecule at the C3-C4 bond. This disconnection reveals pivalaldehyde and a pentyl anion synthon, which is readily accessible as pentylmagnesium bromide.

Caption: Workflow for the Grignard synthesis of 2,2-dimethyl-3-octanol.

Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of 2,2-dimethyl-3-octanol from 1-bromopentane and pivalaldehyde. All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere to prevent quenching of the Grignard reagent by moisture.

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

1-Bromopentane

-

Anhydrous tetrahydrofuran (THF)

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the pentylmagnesium bromide.

-

-

Reaction with Pivalaldehyde:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of pivalaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The steric hindrance of pivaldehyde may necessitate a longer reaction time[3].

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acid and helps to minimize side reactions.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 2,2-dimethyl-3-octanol[5][6]. The high boiling point and the need to separate it from any unreacted starting materials or side products make fractional distillation the preferred method of purification.

-

Alternative Synthetic Route: Reduction of 2,2-Dimethyl-3-octanone

An alternative pathway to 2,2-dimethyl-3-octanol is the reduction of the corresponding ketone, 2,2-dimethyl-3-octanone. This ketone can be synthesized via several methods, including the acylation of a suitable organometallic reagent. The reduction of the ketone to the secondary alcohol can be readily achieved using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents.

Caption: Workflow for the synthesis of 2,2-dimethyl-3-octanol via ketone reduction.

Experimental Protocol: Ketone Reduction

This protocol is adapted from a standard procedure for the reduction of a similar ketone.

Materials:

-

2,2-Dimethyl-3-octanone

-

Ethanol (95%)

-

Sodium borohydride (NaBH4)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reduction:

-

In a round-bottom flask, dissolve 2,2-dimethyl-3-octanone (1.0 equivalent) in 95% ethanol.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium borohydride (1.1 equivalents) in a small amount of cold water and add it portion-wise to the cooled ketone solution.

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 2-3 hours.

-

-

Work-up and Purification:

-

Carefully add 1 M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and neutralize the solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,2-dimethyl-3-octanol by fractional distillation under reduced pressure.

-

Stereoselective Synthesis Considerations

The synthesis of a single enantiomer of 2,2-dimethyl-3-octanol presents a significant challenge due to the steric hindrance around the newly formed stereocenter. The methods described above will produce a racemic mixture. Achieving high enantioselectivity would require the use of chiral catalysts.

Potential strategies for the asymmetric synthesis include:

-

Asymmetric reduction of 2,2-dimethyl-3-octanone: This could be achieved using chiral reducing agents, such as those derived from chiral auxiliaries or through catalytic asymmetric hydrogenation with a chiral metal complex[7][8].

-

Enantioselective addition of an organometallic reagent to pivalaldehyde: The use of a chiral ligand in conjunction with the organometallic reagent (e.g., a chiral titanium catalyst with a Grignard reagent) could induce facial selectivity in the addition to the aldehyde, leading to an enantiomerically enriched product[1].

Structural Elucidation and Characterization

The identity and purity of synthesized 2,2-dimethyl-3-octanol should be confirmed using a combination of spectroscopic techniques.

| Spectroscopic Data | Predicted/Observed Features |

| ¹H NMR | A characteristic multiplet for the proton on the hydroxyl-bearing carbon (C3-H). A large singlet for the nine equivalent protons of the tert-butyl group. Multiplets for the protons of the pentyl chain. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | A distinct signal for the carbon bearing the hydroxyl group (C3). A signal for the quaternary carbon of the tert-butyl group (C2). Signals for the carbons of the pentyl chain and the three equivalent methyl carbons of the tert-butyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions just below 3000 cm⁻¹. A C-O stretching absorption in the region of 1050-1150 cm⁻¹. IR spectra are available in the NIST WebBook[2]. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+), although it may be weak. Characteristic fragmentation patterns would include the loss of water and cleavage adjacent to the alcohol. Mass spectral data is available in the NIST WebBook[2]. |

References

-

Harada, T. (2016). Development of Highly Active Chiral Titanium Catalysts for the Enantioselective Addition of Various Organometallic Reagents to Aldehydes. Chemical Record, 16(3), 1256-73. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6). [Link]

-

NIST. (n.d.). 3-Octanol, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 25: The Grignard Reaction. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. [Link]

-

MDPI. (2018, April 20). Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. Molecules. [Link]

-

CORE. (1996). Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral aromatic ketones in the presence. Recl. Trav. Chim. Pays-Bas, 115, 410-417. [Link]

-

University of Northern Iowa. (n.d.). Experiment 6: Grignard Reaction. [Link]

-

ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Link]

-

MDPI. (2021, July 24). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Catalysts. [Link]

-

University of California, San Diego. (n.d.). 1H NMR 2 3 2 3 13C{1H} NMR. [Link]

-

University of Rochester. (n.d.). How To: Purify by Distillation. [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Tohoku University. (n.d.). Chiral Organosuperbase Catalysts as Useful Tools for Developing Enantioselective Reactions. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

-

Organic Syntheses. (n.d.). 2-bromopentane. [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Scribd. (n.d.). 2.3.4 Purification Technique Fractional Distillation. [Link]

-

Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-octanone. [Link]

-

Organic Syntheses. (n.d.). 3-bromophthalide. [Link]

-

MDPI. (2022, September 28). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts. [Link]

-

Scribd. (n.d.). Efficient Synthesis of Pivalaldehyde. [Link]

-

FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. [Link]

Sources

- 1. Development of Highly Active Chiral Titanium Catalysts for the Enantioselective Addition of Various Organometallic Reagents to Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chembam.com [chembam.com]

- 6. scribd.com [scribd.com]

- 7. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 8. Asymmetric Reduction of Ketones [sigmaaldrich.com]

solubility of 2,2-dimethyl-3-octanol in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,2-Dimethyl-3-Octanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-dimethyl-3-octanol, a C10 alcohol with significant application potential in various chemical and pharmaceutical contexts. In the absence of extensive published solubility data for this specific molecule, this guide emphasizes the fundamental principles governing its solubility in common organic solvents. It offers a robust theoretical framework for predicting solubility behavior and presents a detailed, field-proven experimental protocol for its quantitative determination. This document is intended to empower researchers and drug development professionals with the knowledge and practical methodology to effectively utilize 2,2-dimethyl-3-octanol in their work.

Introduction to 2,2-Dimethyl-3-Octanol

2,2-Dimethyl-3-octanol is a secondary alcohol with the molecular formula C10H22O.[1][2][3][4] Its structure features a ten-carbon aliphatic chain, with a hydroxyl (-OH) group at the third position and two methyl groups at the second position, forming a bulky tert-butyl-like substituent adjacent to the alcohol functionality. This unique structural arrangement imparts a specific balance of polarity and non-polarity, which is critical in determining its interactions with various solvents. Understanding the solubility of 2,2-dimethyl-3-octanol is paramount for its application in synthesis, formulation, and purification processes within the pharmaceutical and chemical industries.

Theoretical Principles Governing Solubility

The solubility of any compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[5][6] For an alcohol such as 2,2-dimethyl-3-octanol, the key factors influencing its solubility are:

-

Hydrogen Bonding: The hydroxyl group is the primary site for polar interactions. It can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom).[5][6] This capability allows for strong interactions with polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The long C10 hydrocarbon backbone is nonpolar and interacts with solvent molecules primarily through London dispersion forces, a type of van der Waals force. The strength of these forces increases with the size and surface area of the molecule.

-

Molecular Structure: The bulky tert-butyl group adjacent to the hydroxyl group in 2,2-dimethyl-3-octanol may introduce steric hindrance, potentially impeding the formation of hydrogen bonds with certain solvent molecules. This structural feature can influence its solubility profile compared to a linear secondary alcohol with the same number of carbon atoms.

The overall solubility of 2,2-dimethyl-3-octanol in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

Predicted Solubility Profile of 2,2-Dimethyl-3-Octanol

Based on its molecular structure—a C10 alcohol with a significant nonpolar component—we can predict its general solubility behavior in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of 2,2-Dimethyl-3-Octanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with these solvents.[5][7][8] However, the long, nonpolar C10 alkyl chain will significantly limit solubility, especially in highly polar solvents like water.[5][8] As the alkyl chain of the solvent increases (e.g., from methanol to ethanol), solubility is expected to improve slightly due to better van der Waals interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of 2,2-dimethyl-3-octanol. They also possess alkyl groups that can interact favorably with the nonpolar portion of the solute. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | High to Very High | The dominant intermolecular forces in these solvents are London dispersion forces. The large, nonpolar hydrocarbon tail of 2,2-dimethyl-3-octanol will interact favorably with these nonpolar solvents, leading to high solubility.[5][9] |

It is crucial to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the "Cloud Point" or isothermal titration method, a reliable technique for determining the solubility of a liquid solute in a solvent.[10] This method involves the gradual addition of the solute to a known volume of the solvent at a constant temperature until the solution becomes turbid, indicating that the saturation point has been reached.

Materials and Equipment

-

2,2-Dimethyl-3-octanol (solute)

-

A range of organic solvents (analytical grade or higher)

-

Temperature-controlled water bath or heating block

-

Magnetic stirrer and stir bars

-

Calibrated burette or micropipettes

-

Glass vials or test tubes

-

Analytical balance

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,2-dimethyl-3-octanol.

Detailed Procedure

-

Preparation:

-

Accurately dispense a known volume (e.g., 10.0 mL) of the chosen organic solvent into a clean, dry glass vial containing a small magnetic stir bar.

-

Place the vial in a temperature-controlled water bath or heating block set to the desired experimental temperature (e.g., 25.0 °C). Allow the solvent to equilibrate for at least 15 minutes.

-

Begin stirring the solvent at a moderate, constant speed to ensure thorough mixing without splashing.

-

-

Titration:

-

Fill a calibrated burette with 2,2-dimethyl-3-octanol and record the initial volume.

-

Slowly add the 2,2-dimethyl-3-octanol to the stirring solvent. Initially, the added alcohol should dissolve completely.

-

Continue adding the solute dropwise, paying close attention to the appearance of the solution. As the saturation point is approached, transient cloudiness may appear upon addition, which then dissipates.

-

The endpoint, or "cloud point," is reached when the first sign of persistent turbidity (a slight cloudiness that does not disappear upon mixing) is observed.[10]

-

-

Data Recording and Analysis:

-

Immediately upon reaching the cloud point, stop the addition of the solute and record the final volume from the burette.

-

Calculate the volume of 2,2-dimethyl-3-octanol added.

-

Determine the mass of the added solute using its density (if not available, it should be determined experimentally).

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent or moles per liter.

-

Repeat the entire procedure at least two more times for each solvent to ensure the reproducibility and accuracy of the results.

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.

Table 2: Experimental Solubility of 2,2-Dimethyl-3-Octanol at [Specify Temperature]

| Solvent | Solvent Class | Volume of Solvent (mL) | Volume of Solute Added (mL) (Trial 1) | Volume of Solute Added (mL) (Trial 2) | Volume of Solute Added (mL) (Trial 3) | Average Solubility ( g/100 mL) | Standard Deviation |

| Hexane | Nonpolar | ||||||

| Toluene | Nonpolar | ||||||

| Dichloromethane | Nonpolar | ||||||

| Acetone | Polar Aprotic | ||||||

| Ethyl Acetate | Polar Aprotic | ||||||

| Tetrahydrofuran | Polar Aprotic | ||||||

| Ethanol | Polar Protic | ||||||

| Methanol | Polar Protic | ||||||

| Water | Polar Protic |

Visualizing Molecular Interactions

The solubility of 2,2-dimethyl-3-octanol is fundamentally driven by the interactions at the molecular level. The following diagram illustrates the primary intermolecular forces at play with different types of solvents.

Caption: Dominant intermolecular forces between 2,2-dimethyl-3-octanol and solvent classes.

Conclusion

References

-

4.4 Solubility - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem. (n.d.). Retrieved from [Link]

-

3-Octanol, 2,2-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

Physical and Chemical Properties of Alcohols | MolecularCloud. (2024, November 19). Retrieved from [Link]

-

Alcohol Solubility and Identification Lab | PDF - Scribd. (n.d.). Retrieved from [Link]

-

3-Octanol, 2,2-dimethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry - Reddit. (2019, May 13). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Retrieved from [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

-

Experiment 2 # Solubility - Bellevue College. (n.d.). Retrieved from [Link]

-

13.3: Physical Properties of Alcohols - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

Solubility of alcohols - YouTube. (2021, January 19). Retrieved from [Link]

-

Chemical Properties of 3-Octanol, 2,2-dimethyl- (CAS 19841-72-6) - Cheméo. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry. (2023, August 31). Retrieved from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. 3-Octanol, 2,2-dimethyl- | C10H22O | CID 140618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octanol, 2,2-dimethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. reddit.com [reddit.com]

Unlocking the Research Potential of Tertiary Octyl Alcohols: A Technical Guide to 2,4,4-Trimethyl-2-Pentanol and Related Isomers

Target Audience: Researchers, Toxicologists, Environmental Scientists, and Drug Development Professionals.

The Chemical Paradigm: Steric Hindrance and Metabolic Stability

Tertiary octyl alcohols (TOAs), characterized by a hydroxyl group attached to a fully substituted tertiary carbon, represent a unique class of branched-chain aliphatic compounds. In research and drug development, their value is inherently linked to their extreme steric hindrance and resistance to oxidation [1]. Unlike primary and secondary alcohols, which readily oxidize into aldehydes or carboxylic acids, the tertiary structure of these molecules acts as a metabolic roadblock.

This chemical stability is a double-edged sword: it makes TOAs highly effective as inert solvents and robust intermediates in organic synthesis (such as Grignard reactions)[1], but it also causes them to persist as "dead-end" metabolites in both environmental bioremediation and mammalian toxicokinetics. This guide synthesizes field-proven insights into how researchers leverage these properties across environmental microbiology and mechanistic toxicology.

Quantitative Profiling of Key Tertiary Octyl Alcohols

To facilitate experimental design, the physical and chemical properties of the most heavily researched TOAs are summarized below:

| Compound Name | CAS Number | Molecular Formula | Structural Characteristics | Primary Research Application |

| 2,4,4-Trimethyl-2-pentanol | 690-37-9 | C₈H₁₈O | Highly branched, hydrophobic alkyl chain | Toxicology (Protein binding), Bioremediation metabolite tracking |

| 3-Ethyl-3-methyl-2-pentanol | N/A | C₈H₁₈O | Extreme steric hindrance around the -OH group | Organic synthesis, Custom isotopic labeling |

| 2-Methyl-2-heptanol | 625-25-2 | C₈H₁₈O | Linear backbone with localized tertiary branching | Oxidation-resistant solvent, Chemical intermediate |

Environmental Microbiology: Bioremediation of Endocrine Disruptors

Alkylphenol polyethoxylates are ubiquitous industrial surfactants that degrade in wastewater into octylphenol (OP)—a potent endocrine-disrupting chemical (EDC) that mimics estrogen in wildlife[2]. Eradicating OP from aquatic ecosystems is a critical environmental priority.

The Sphingomonas Degradation Pathway

Research has identified specific Sphingomonas sp. strains capable of utilizing OP as a carbon source. The degradation is driven by the opdA gene, which encodes a flavin monooxygenase that executes a Type II ipso substitution [3]. This enzymatic cleavage separates the aromatic phenolic ring (the source of estrogenic toxicity) from the branched alkyl chain.

Because the alkyl chain is highly branched, the resulting aliphatic byproduct is 2,4,4-trimethyl-2-pentanol (TMP-2-OH) [2]. While the estrogenic threat is neutralized, TMP-2-OH persists as an intact tertiary alcohol due to its resistance to further microbial oxidation[4].

Type II ipso substitution pathway of octylphenol by Sphingomonas sp. yielding TMP-2-OH.

Protocol: Aerobic Microbiological Transformation & Metabolite Tracking

Objective: To validate the degradation of OP into TMP-2-OH without diauxic inhibition. Causality Rationale: Wastewater contains multiple carbon sources. If the bacteria preferentially consume simple sugars over OP (diauxic growth), the bioremediation fails. We introduce sodium acetate to prove the strain degrades OP concurrently with easily assimilable carbon[2].

-

Inoculation: Culture Sphingomonas sp. (e.g., strain PWE1) in a minimal salts medium supplemented with 120 μM of branched octylphenol as the primary carbon source.

-

Carbon Supplementation: Divide the culture into two cohorts. To Cohort B, add 5 mM sodium acetate.

-

Incubation: Incubate aerobically at 30°C on a rotary shaker (150 rpm) for 72 hours.

-

Metabolite Extraction (Headspace GC-MS): Because TMP-2-OH is highly volatile, extract 0.25 mL headspace gas samples periodically. Why Headspace? It prevents the complex biological matrix of the culture broth from fouling the GC column[3].

-

Validation Checkpoint: Run the final aqueous broth through a Yeast Estrogen Screen (YES) assay. The disappearance of estrogenic activity confirms the phenolic moiety has been successfully cleaved, even though the tertiary octyl alcohol (TMP-2-OH) remains detectable via GC-MS[2].

Mechanistic Toxicology: The α2u-Globulin Nephropathy Model

In drug development and risk assessment, understanding species-specific toxicity is paramount. 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) is the primary in vivo metabolite of 2,2,4-trimethylpentane (a major component of unleaded gasoline)[5].

When male Fischer 344 rats are exposed to these compounds, TMP-2-OH accumulates in the kidneys, leading to protein droplet nephropathy and eventually renal tubule tumors[6]. However, this pathway is entirely dependent on α2u-globulin , an 18.5-kDa low-molecular-weight (LMW) protein synthesized exclusively in the livers of male rats[7].

The Toxicokinetic Mechanism

TMP-2-OH binds non-covalently to the hydrophobic pocket of α2u-globulin. This ligand-protein complex drastically reduces the natural lysosomal hydrolysis rate of the protein (by approximately 70%)[7]. The indigestible complex accumulates in the phagolysosomes of the renal proximal tubules, causing lysosomal overload, single-cell necrosis, and compensatory cellular proliferation[7].

Toxicokinetic pathway of TMP-2-OH binding to α2u-globulin causing hyaline droplet nephropathy.

Protocol: Cross-Species Protein Binding Assessment

Objective: To isolate TMP-2-OH protein complexes and prove that human kidneys do not possess the binding proteins necessary for this specific nephropathy, thereby validating human safety profiles[8]. Causality Rationale: By utilizing radiolabeled ligands and sequential chromatography, we can definitively track the physical location of the tertiary alcohol and prove it only co-elutes with the male-rat-specific protein.

-

Radiolabeling & Incubation: Synthesize or procure 2,4,4-tri[³H]methyl-2-pentanol ([³H]TMP-2-OH). Incubate the radiolabeled ligand with Low-Molecular-Weight Protein Fractions (LMWPF) isolated from both male rat kidneys and human kidneys for 1 hour at 25°C[8].

-

Size Exclusion Chromatography: Apply the mixture to a PD-10 desalting column. Why? This rapidly separates all total proteins (both free and chemically bound) from the unbound, free [³H]TMP-2-OH based on molecular size[8].

-

Anion Exchange Chromatography: Inject the isolated total protein fraction onto a DEAE anion exchange column. Elute the proteins using a linear NaCl gradient.

-

Fraction Analysis: Monitor the fractions for both UV absorbance (protein presence) and liquid scintillation (radioactivity).

-

Validation Checkpoint (Self-Validating System):

-

Rat Cohort: A massive spike in radioactivity will perfectly co-elute with the α2u-globulin peak. Confirm the protein identity using SDS-PAGE and Western blot[8].

-

Human Cohort: The human LMWPF will elute, but the radioactivity will remain at baseline. This negative result is the self-validating proof: humans lack the α2u-globulin analog, meaning TMP-2-OH cannot cause protein-mediated nephropathy in humans[8].

-

Conclusion

Tertiary octyl alcohols like 2,4,4-trimethyl-2-pentanol are far more than niche industrial solvents. Their extreme steric hindrance dictates their behavior across biological systems—allowing them to survive aggressive bacterial enzymatic cleavage during wastewater remediation, while simultaneously causing them to act as persistent ligands in mammalian toxicokinetic models. By mastering the protocols to track and isolate these compounds, researchers can unlock highly accurate models for both environmental safety and human drug development.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Formation of the metabolic intermediate 2,4,4-trimethyl-2-pentanol during incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. echa.europa.eu [echa.europa.eu]

- 5. iris.epa.gov [iris.epa.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Assessment of binding of 2,4,4-trimethyl-2-pentanol to low-molecular-weight proteins isolated from kidneys of male rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Intermolecular Association in Isomeric Octyl Alcohols: A Technical Guide to Hydrogen-Bonded Suprastructures

An in-depth technical guide on the intermolecular association in isomeric octyl alcohols, designed for physical chemists, materials scientists, and drug development professionals.

Executive Summary

In pharmaceutical sciences and physical chemistry, 1-octanol is universally recognized as the gold standard surrogate for lipid membranes in partition coefficient (

The position of the hydroxyl group along the alkyl chain—whether in 1-octanol, 2-octanol, 3-octanol, or highly branched isomers—dictates the steric hindrance around the hydrogen-bonding site. This single structural variable profoundly alters the topology of intermolecular self-association, shifting the equilibrium between free monomers, highly polar linear chains, and non-polar cyclic rings. Understanding these isomeric differences is critical for predicting solvation thermodynamics, designing novel lipidic excipients, and modeling non-ideal drug partitioning behavior.

Thermodynamics and Topologies of Self-Association

The self-association of mono-hydroxy alcohols is governed by a delicate enthalpy-entropy compensation mechanism. The formation of a hydrogen bond is enthalpically favorable (

The Monomer-Chain-Ring Equilibrium

The supramolecular architecture of octanol isomers exists in a continuous thermal equilibrium:

-

Linear Chains: Primary alcohols (e.g., 1-octanol) face minimal steric shielding. They readily form extended, highly cooperative linear polymer chains. These chains possess a massive cumulative dipole moment.

-

Cyclic Rings: As the hydroxyl group moves inward (e.g., 3-octanol, 4-octanol), the bulky alkyl tails restrict the conformational space required for extended linear polymerization. To satisfy hydrogen-bonding valencies without paying the massive entropic penalty of chain elongation, the molecules undergo ring closure, forming cyclic dimers, trimers, or tetramers[2]. Cyclic structures are inherently non-polar because their individual dipole vectors cancel out.

-

Free Monomers: At elevated temperatures, thermal agitation overcomes the H-bond enthalpy, dissociating clusters into free monomers.

Thermodynamic equilibrium of H-bonded suprastructures in isomeric octyl alcohols.

Dielectric Signatures of Cluster Formation

The most authoritative method for quantifying the extent and topology of H-bonded networks is Broadband Dielectric Spectroscopy (BDS). Mono-hydroxy alcohols exhibit a unique, low-frequency dielectric dispersion known as the Debye process , which is distinct from the primary structural

The Debye process represents the fluctuation of the macroscopic dipole moment of H-bonded chains. Its intensity is directly proportional to the Kirkwood correlation factor (

- : Indicates parallel dipole alignment (dominance of linear chains).

- : Indicates no correlation (dominance of free monomers).

- : Indicates anti-parallel alignment (dominance of cyclic rings).

As steric hindrance increases from 1-octanol to 4-octanol, the Debye peak intensity collapses, and

Quantitative Summary of Isomeric Octanols

| Isomer | Hydroxyl Position | Steric Hindrance | Kirkwood Factor ( | Predominant Suprastructure | H-Bond Enthalpy ( |

| 1-Octanol | Primary | Low | 3.0 – 4.0 | Linear Chains | ~ -27 kJ/mol |

| 2-Octanol | Secondary | Moderate | 1.5 – 2.5 | Short Chains / Mixed | ~ -22 kJ/mol |

| 3-Octanol | Secondary | High | 0.5 – 1.5 | Cyclic Rings / Monomers | < -20 kJ/mol |

| 4-Octanol | Secondary | Severe | < 1.0 | Cyclic Rings | < -20 kJ/mol |

| (Data synthesized from supercooled/ambient dielectric and spectroscopic studies[1][3][5].) |

Spectroscopic Validation of H-Bond Networks

While BDS provides macroscopic dipole data, Vibrational Spectroscopy (FTIR/NIR/Raman) provides microscopic validation of the O-H oscillator states. The H-bond energy dispersion (HBED) of the O-H stretching bands reveals that 2-octanol forms smaller, less cooperative, and more ordered clusters (cyclic) compared to the highly cooperative, extended chains of 1-octanol[1]. The shift in the first overtone of the O-H stretch (6000–7200 cm⁻¹) is highly sensitive to the degree of self-association, allowing for precise calculation of the H-bond formation enthalpy.

Parallel experimental workflow for dielectric and spectroscopic validation of H-bond networks.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for characterizing octanol isomers.

Protocol 1: Broadband Dielectric Spectroscopy (BDS) for Determination

Causality: BDS is utilized because it directly isolates the supramolecular Debye relaxation from the structural

-

Sample Preparation: Dehydrate the octanol isomer using molecular sieves (3Å) for 48 hours. Validation: Water is a highly polar impurity that artificially inflates

; Karl Fischer titration must confirm moisture < 10 ppm. -

Cell Assembly: Inject the sample into a parallel-plate capacitor cell made of Invar steel. Causality: Invar is chosen to prevent thermal expansion artifacts during deep supercooling, ensuring the geometric capacitance (

) remains strictly constant. -

Thermal Quenching: Cool the sample to its supercooled liquid state (e.g., 150 K) using a nitrogen cryostat, stabilizing temperature within

K. -

Spectral Acquisition: Apply an AC field and measure the complex dielectric permittivity (

= -

Data Fitting: Fit the loss spectra (

) using a combination of a Debye function (for the slow chain relaxation) and a Havriliak-Negami function (for the -

Calculation: Extract the static permittivity (

) and calculate the Kirkwood correlation factor (

Protocol 2: Temperature-Dependent Near-Infrared (NIR) Spectroscopy

Causality: The NIR first overtone region (6000–7200 cm⁻¹) is chosen over fundamental mid-IR bands because it avoids total absorption saturation, allowing for longer pathlengths and higher precision in bulk liquids.

-

Sample Loading: Load the degassed isomer into a sealed quartz cuvette with a 2 mm pathlength.

-

Thermal Gradient Collection: Collect NIR spectra from 10°C to 90°C in 5°C increments. Allow 10 minutes of equilibration per step.

-

2D Correlation Analysis: Apply Two-Dimensional Correlation Spectroscopy (2D-COS) to the temperature-dependent dataset. Causality: 2D-COS spreads heavily overlapping spectral envelopes across a second dimension based on their thermal response rates. This unambiguously separates the asynchronous peaks of free O-H monomers from those of terminal and internal chain-bonded O-H groups.

-

Thermodynamic Extraction: Plot the natural log of the integrated area of the free O-H band versus

(van 't Hoff plot) to extract the H-bond formation enthalpy (

Implications for Drug Partitioning and Formulation

The realization that octyl alcohols are not homogeneous liquids but rather dynamic, micro-heterogeneous networks has profound implications for pharmacology. When a drug partitions into 1-octanol, it does not dissolve into a uniform dielectric continuum; it actively competes for hydrogen-bond donor/acceptor sites within the linear polymer chains.

If a drug molecule disrupts these chains, it pays an entropic penalty that alters its apparent lipophilicity. Furthermore, utilizing branched isomers (like 2-ethyl-1-hexanol) as pharmaceutical excipients offers a way to tune drug solubility. Because highly hindered isomers favor cyclic rings, they present a less cooperative, more hydrophobic bulk environment, which can dramatically alter the solvation thermodynamics of poorly water-soluble Active Pharmaceutical Ingredients (APIs).

References

-

Dynamics of glass-forming liquids. XVII. Dielectric relaxation and intermolecular association in a series of isomeric octyl alcohols. The Journal of Chemical Physics / PubMed.[Link]

-

Dielectric Relaxation in Isomeric Octyl Alcohols. The Journal of Chemical Physics / AIP Publishing.[Link]

-

Dielectric Behavior and Intermolecular Association for Octanol Isomers. Existence and Transformation of a Nonpolar Cyclic Polymer. Bulletin of the Chemical Society of Japan / Oxford Academic.[Link]

-

Revealing complex relaxation behavior of monohydroxy alcohols in a series of octanol isomers. The Journal of Chemical Physics / AIP Publishing.[Link]

-

Comparison of Hydrogen Bonding in 1-Octanol and 2-Octanol as Probed by Spectroscopic Techniques. The Journal of Physical Chemistry B / ACS Publications.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Dynamics of glass-forming liquids. XVII. Dielectric relaxation and intermolecular association in a series of isomeric octyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 2,2-Dimethyl-3-octanol: Synthesis, Characterization, and Potential Significance

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol 2,2-Dimethyl-3-octanol. While not extensively documented in scientific literature, its unique structural characteristics as a hindered tertiary alcohol merit a detailed exploration for researchers, scientists, and professionals in drug development and natural product chemistry. This document covers the probable synthetic routes, detailed analytical characterization methodologies, and an inferred discussion on its potential natural occurrence and biological significance based on the properties of analogous compounds.

Introduction and Physicochemical Properties

2,2-Dimethyl-3-octanol (CAS No. 19841-72-6) is a ten-carbon, saturated tertiary alcohol.[1][2][3] Its structure is characterized by a hydroxyl group on the third carbon of an octyl chain, with two methyl groups on the adjacent second carbon. This substitution pattern results in significant steric hindrance around the alcohol moiety, a feature that is expected to profoundly influence its chemical reactivity and metabolic fate.

| Property | Value | Source |

| Molecular Formula | C10H22O | [1][2][3] |

| Molecular Weight | 158.28 g/mol | [1] |

| IUPAC Name | 2,2-dimethyloctan-3-ol | [1] |

| CAS Number | 19841-72-6 | [1][2][3] |

| Appearance | Expected to be a colorless liquid | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| XLogP3-AA | 3.7 | [2] |

Synthesis of 2,2-Dimethyl-3-octanol

The synthesis of sterically hindered tertiary alcohols such as 2,2-Dimethyl-3-octanol can be challenging.[4][5] However, established methods in organic synthesis provide reliable pathways to this molecule. The two most plausible routes are the Grignard reaction and the reduction of the corresponding ketone.

Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of C-C bond formation and a primary method for synthesizing tertiary alcohols. In this approach, a Grignard reagent, an organomagnesium halide, acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group. For the synthesis of 2,2-Dimethyl-3-octanol, the reaction would involve pentylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal).

Materials:

-

Magnesium turnings

-

1-Bromopentane

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-